molecular formula C13H17N3O2 B1391749 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine CAS No. 1000895-53-3

5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B1391749
CAS No.: 1000895-53-3
M. Wt: 247.29 g/mol
InChI Key: QKEFSZDRDPDTTE-UHFFFAOYSA-N
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Description

5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine: is an organic compound with the molecular formula C13H17N3O2 . This compound is characterized by the presence of a pyrazole ring substituted with a 3,5-dimethoxyphenyl ethyl group. It is a significant compound in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzaldehyde and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the condensation of 3,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 3,5-dimethoxyphenyl ethylidene acetoacetate.

    Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the pyrazole ring or the aromatic ring, depending on the reagents used.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced pyrazole derivatives or aromatic ring hydrogenation products.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine: has various applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine
  • 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-4-amine
  • 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-carboxylic acid

Comparison

  • Structural Differences : The position and type of substituents on the pyrazole ring or aromatic ring can vary, leading to differences in chemical properties and biological activities.
  • Biological Activity : Each compound may exhibit unique biological activities based on its specific structure, influencing its potential applications in medicinal chemistry and other fields.
  • Chemical Reactivity : The presence of different functional groups can affect the reactivity of the compounds in various chemical reactions, making some more suitable for specific synthetic applications.

This detailed article provides a comprehensive overview of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-17-11-5-9(6-12(8-11)18-2)3-4-10-7-13(14)16-15-10/h5-8H,3-4H2,1-2H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEFSZDRDPDTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC2=CC(=NN2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677619
Record name 5-[2-(3,5-Dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000895-53-3
Record name 5-[2-(3,5-Dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine
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Reactant of Route 3
5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine
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